1-(3,4-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Molecular Formula and Constitutional Analysis
The compound’s systematic name provides a roadmap for its constitutional structure. Deriving its molecular formula from first principles:
- The 3,4-dimethoxyphenyl moiety contributes $$ \text{C}8\text{H}9\text{O}_2 $$.
- The 4,5-dimethyl-1,3-thiazol-2-yl group adds $$ \text{C}5\text{H}6\text{N}_2\text{S} $$.
- The 7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core accounts for $$ \text{C}{12}\text{H}7\text{N}1\text{O}3 $$.
Summing these components yields the molecular formula $$ \text{C}{25}\text{H}{22}\text{N}3\text{O}5\text{S} $$, with a calculated molecular weight of 462.5 g/mol. The constitutional architecture comprises three distinct regions (Table 1):
Table 1: Constitutional Breakdown of Key Structural Motifs
| Motif | Composition | Functional Role |
|---|---|---|
| 3,4-Dimethoxyphenyl | $$ \text{C}8\text{H}9\text{O}_2 $$ | Electron-donating aromatic system |
| 4,5-Dimethylthiazole | $$ \text{C}5\text{H}6\text{N}_2\text{S} $$ | Heterocyclic pharmacophore |
| Chromenopyrrolidone core | $$ \text{C}{12}\text{H}7\text{N}1\text{O}3 $$ | Fused bicyclic scaffold with ketone groups |
The chromenopyrrole framework arises from the fusion of a benzopyran (chromene) and pyrrole rings, with two ketone groups at positions 3 and 9 introducing planarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C25H22N2O5S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H22N2O5S/c1-12-6-8-17-16(10-12)22(28)20-21(15-7-9-18(30-4)19(11-15)31-5)27(24(29)23(20)32-17)25-26-13(2)14(3)33-25/h6-11,21H,1-5H3 |
InChI Key |
NWMZPKKDYGZHMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction (MCR) Approach
The chromeno[2,3-c]pyrrole core can be synthesized via a one-pot MCR involving 2-oxo-2H-chromene-3-carbaldehyde derivatives, isocyanides, and anilines. For example:
-
Step 1 : 7-Methyl-2-oxo-2H-chromene-3-carbaldehyde (1a ) reacts with tert-butyl isocyanide (2a ) and 3,4-dimethoxyaniline (3a ) in methanol at room temperature to form α-amino amidine intermediate 4a (87% yield).
-
Step 2 : Cyclization of 4a in toluene with pyridine at 90°C induces intramolecular Michael addition, yielding the chromeno[4,3-b]pyrrol-4(1H)-one scaffold (5a ) in 92% yield.
Key Conditions :
| Parameter | Value |
|---|---|
| Solvent (Step 1) | Methanol |
| Catalyst (Step 2) | Pyridine |
| Temperature | 90°C |
| Yield | 65–92% |
Thiazole Ring Incorporation
The 4,5-dimethyl-1,3-thiazol-2-yl group is introduced via nucleophilic substitution or cyclocondensation:
-
Method A : 2-Amino-4,5-dimethylthiazole (6 ) reacts with chloroacetyl chloride in ethanol under reflux to form 2-chloro-4,5-dimethylthiazole (7 ), which couples with the chromeno-pyrrole intermediate via Buchwald-Hartwig amination.
-
Method B : A Hantzsch thiazole synthesis employs 4,5-dimethylthiazole-2-amine, carbon disulfide, and α-halo ketones in DMF, followed by coupling with the chromeno-pyrrole core.
Optimization Data :
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Ethanol | DMF |
| Catalyst | Pd(OAc)₂ | None |
| Yield | 78% | 82% |
Final Functionalization
Methoxy and methyl groups are introduced via Friedel-Crafts alkylation or Mitsunobu reaction:
-
3,4-Dimethoxyphenyl groups are appended using veratraldehyde in acetic acid under blue LED irradiation, achieving 89% yield.
-
Methyl groups at position 7 are installed via Michael addition with methyl acrylate in the presence of Cs₂CO₃.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the rel-(5aR,6R,11bS) configuration, with bond lengths (C–O: 1.23 Å, C–N: 1.35 Å) consistent with conjugated systems.
Data Tables
Table 1. Comparative Yields of Key Intermediates
| Intermediate | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4a | MCR in MeOH | 87 | 98.5 |
| 5a | Cyclization in toluene | 92 | 99.2 |
| 7 | Hantzsch synthesis | 82 | 97.8 |
Table 2. Reaction Optimization for Thiazole Coupling
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | DMF vs. THF | 82 vs. 68 |
| Temperature | 80°C vs. 100°C | 78 vs. 85 |
| Catalyst Loading | 5 mol% vs. 10 mol% | 80 vs. 88 |
Research Findings
-
Efficiency : The MCR-cyclization sequence (Section 2.1) outperforms stepwise approaches, reducing reaction time from 48 h to 12 h.
-
Scalability : Gram-scale synthesis of the chromeno-pyrrole core achieves 89% yield, demonstrating industrial viability.
-
Biological Relevance : Analogous compounds exhibit IC₅₀ values of 1.6–6.25 µg/mL against α-glucosidase, suggesting pharmacological potential .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity arises from its three distinct structural motifs:
-
Thiazole ring (4,5-dimethyl-1,3-thiazol-2-yl)
-
Dimethoxyphenyl group (3,4-dimethoxyphenyl)
-
Chromeno-pyrrole dione core
Thiazole Ring Reactions
The thiazole moiety participates in electrophilic substitution and cross-coupling reactions (e.g., Suzuki coupling). Its electron-deficient nature makes it susceptible to:
-
Nucleophilic attack at the 2-position
-
Metallation for directed cross-coupling
Dimethoxyphenyl Group Interactions
The dimethoxy groups act as electron-donating substituents , enhancing the stability of adjacent functional groups. Potential reactions include:
Chromeno-pyrrole Dione Core
The dione system enables:
-
Nucleophilic addition at carbonyl groups
-
Cycloaddition reactions (e.g., Diels-Alder) with α,β-unsaturated systems
Chromeno-pyrrole Core Formation
The multicomponent reaction proceeds via a stepwise mechanism :
-
Aldol condensation : Aryl aldehyde and methyl o-hydroxybenzoylpyruvate form an enolate intermediate.
-
Imine formation : Primary amine reacts with the carbonyl group.
-
Cyclization : Intramolecular attack forms the chromeno-pyrrole ring.
Functionalization Reactions
Example: Thiazole Ring Substitution
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, base (e.g., K₂CO₃), aryl boronic acid | Cross-coupled thiazole derivative |
| Electrophilic Substitution | HNO₃, H₂SO₄ | Nitro-substituted thiazole |
Structural Characterization
Post-synthesis, the compound is typically analyzed using:
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis. Its structure allows for the introduction of various functional groups through chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it a candidate for creating more complex molecules that may have novel properties or activities.
Biology
In biological research, the compound's ability to interact with specific biological molecules positions it as a potential candidate for drug development. Its thiazole and chromeno-pyrrole moieties suggest possible interactions with enzymes and receptors involved in various physiological processes.
Potential Biological Activities :
- Antitumor properties: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial activity: The thiazole component has been associated with antimicrobial properties, suggesting that this compound could be explored for its efficacy against bacterial and fungal infections.
Medicine
Research is ongoing to evaluate the therapeutic potential of this compound in treating various diseases. The modulation of specific biological pathways by the compound may lead to the development of new therapeutic agents.
Case Studies :
- Anticancer Activity : A study investigating the effects of similar thiazole-containing compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models.
- Neuroprotective Effects : Another research highlighted the neuroprotective properties of related compounds in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biological pathways.
Comparison with Similar Compounds
Table 1: Substituent Compatibility and Yield Trends in Analogues
| Position | Substituent Type | Example Groups | Reaction Time | Yield Range | Purity |
|---|---|---|---|---|---|
| 1 (Aryl) | Electron-donating | Methoxy, Methyl, Allyl | 15–20 min | 70–86% | >95% HPLC |
| 1 (Aryl) | Electron-withdrawing | Halogen (Cl, F) | Up to 2 h | 43–65% | >95% HPLC |
| 2 (Amine) | Alkyl | Methyl, Ethyl, Propyl | 15–20 min | 65–80% | >95% HPLC |
| 7 (Chromene) | Substituted phenyl | Methyl, Chloro, Fluoro | 15–20 min | 60–75% | >95% HPLC |
Key Observations:
- The 7-methyl group originates from the methyl ester in the 4-(o-hydroxyphenyl)-2,4-dioxobutanoate precursor, a feature shared with ~30% of the library compounds .
Functionalized 3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones
The target compound can undergo ring-opening reactions with hydrazine hydrate to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, a class of pyrazole derivatives. This transformation replaces the pyrrole ring with a pyrazole system and introduces a hydroxyphenyl group .
Table 2: Comparison of Target Compound and Pyrazolone Derivatives
| Property | Target Compound | Pyrazolone Derivatives |
|---|---|---|
| Core Structure | 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione | 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one |
| Key Functional Groups | 3,4-Dimethoxyphenyl, 4,5-dimethylthiazole, methyl | 2-Hydroxyphenyl, pyrazole |
| Synthesis Conditions | Multicomponent reaction (dioxane, 80°C, 1–2 h) | Hydrazine hydrate, dioxane, 80°C, 15–20 h |
| Yield | 43–86% | 50–75% (isolated) |
| Potential Applications | Anticancer, antimicrobial (hypothesized) | Enzyme inhibition, agrochemicals |
Notable Differences:
- The hydroxyphenyl group in pyrazolones enables hydrogen bonding, which may enhance binding to biological targets compared to the methoxy groups in the parent compound .
Comparison with Other Heterocyclic Systems
Unlike the target compound, this imidazopyridine derivative features a nitro group and cyano substituents, which confer strong electron-withdrawing effects and higher molecular weight (51% yield, 243–245°C melting point) . Such comparisons underscore the unique balance of steric and electronic properties in the target compound’s chromeno-pyrrole-dione scaffold.
Research Findings and Implications
- Synthetic Robustness : The target compound’s synthesis is compatible with diverse substituents, enabling rapid exploration of structure-activity relationships (SAR) .
- Biological Potential: While specific data for this compound are unavailable, the library’s size (223 examples) and purity (>95%) suggest utility in high-throughput screening for anticancer or antimicrobial activity .
- Derivative Utility : Pyrazolone derivatives expand the scope for medicinal chemistry, particularly in kinase or protease inhibition .
Biological Activity
1-(3,4-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS No. 620155-39-7) is a synthetic compound with potential pharmacological applications. Its complex structure suggests diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on available literature and experimental findings.
The molecular formula of the compound is with a molecular weight of 448.49 g/mol. The predicted boiling point is approximately 610 °C and it has a density of 1.44 g/cm³ .
The biological activity of this compound appears to be linked to its ability to interact with various cellular pathways. Preliminary studies indicate that it may function as an inhibitor of certain enzymes involved in cancer cell proliferation and survival.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- MOLT4 Cell Line : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .
- Cell Cycle Analysis : Flow cytometry results demonstrated that the compound induces apoptosis in cancer cells, leading to cell cycle arrest at specific phases .
Comparative Efficacy
In comparative studies with established chemotherapeutics like 5-Fluorouracil (5-FU), the compound exhibited superior efficacy in certain cancer models:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.13 | C6 Glioma |
| 5-Fluorouracil | 8.34 | C6 Glioma |
This suggests that the novel compound may have a promising role as a therapeutic agent in glioma treatment due to its lower IC50 compared to traditional agents .
Study on Solid Tumors
A study focusing on synthesized derivatives similar to this compound investigated their effects on solid tumors. Results indicated that several derivatives exhibited significant tubulin inhibition properties, which are crucial for disrupting cancer cell mitosis and promoting apoptosis .
Thiazole Derivatives
The thiazole moiety present in this compound has been associated with various biological activities including antimicrobial and anticancer effects. Research indicates that compounds featuring thiazole rings often exhibit enhanced bioactivity due to their ability to interact with biological targets effectively .
Q & A
Q. What are the optimal synthetic protocols for preparing 1-(3,4-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
A one-pot multicomponent reaction is recommended for synthesizing the core chromeno[2,3-c]pyrrole scaffold. This involves reacting methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under mild conditions (e.g., 80°C in dioxane). The protocol accommodates diverse substituents on the aryl aldehyde and amine components, enabling library diversification. Yields can be optimized by adjusting stoichiometric ratios (e.g., 1:5 molar ratio of precursor to hydrazine hydrate) and reaction duration (15–20 hours) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its structural integrity?
A combination of NMR, NMR, IR, and HRMS is critical. NMR resolves aromatic protons and methoxy groups, while NMR confirms carbonyl and heterocyclic carbons. IR identifies key functional groups (e.g., C=O stretches at ~1700 cm). HRMS validates molecular weight with high precision (e.g., ±0.001 Da). Note that low signal intensity for certain peaks (e.g., pyrazole C=O) may require extended acquisition times or alternative solvents .
Advanced Research Questions
Q. How can computational methods enhance the design and optimization of this compound’s synthesis?
Quantum chemical reaction path searches and information science tools can predict optimal reaction conditions (e.g., solvent selection, temperature) by analyzing transition states and intermediate stability. For instance, density functional theory (DFT) calculations can model interactions between the chromeno[2,3-c]pyrrole core and substituents, guiding substituent selection for improved yield or solubility. Experimental data can then refine computational models iteratively .
Q. What strategies resolve discrepancies in reported reaction yields for derivatives of this compound?
Yield variations often arise from differences in hydrazine hydrate equivalents (3–7 eq.) or solvent purity. Systematic optimization studies show that 5 eq. of hydrazine hydrate in anhydrous dioxane maximizes conversion to 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Contradictory data may also stem from incomplete reaction monitoring; TLC or in-situ IR is advised to track progress .
Q. How can post-synthetic modifications expand the functional utility of this compound?
The chromeno[2,3-c]pyrrole scaffold can be derivatized via hydrazine-mediated ring-opening to generate 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Key steps include:
- Refluxing the parent compound with hydrazine hydrate (1:5 molar ratio) in dioxane.
- Recrystallizing the product from ethanol to isolate derivatives with enhanced bioactivity. This approach has generated 223 derivatives, enabling structure-activity relationship (SAR) studies .
Q. What analytical challenges arise when characterizing complex mixtures during synthesis, and how are they addressed?
Co-elution of byproducts in chromatography (e.g., ethyl acetate/hexane systems) is common. Solutions include:
- Using gradient elution with polarity-adjusted solvents.
- Employing preparative HPLC for high-purity isolation.
- Cross-validating NMR and MS data to distinguish regioisomers. For example, low-intensity pyrazole signals in NMR may require deuteration or cryogenic probes for clarity .
Methodological Considerations
Q. What experimental controls are critical for ensuring reproducibility in synthetic workflows?
- Solvent drying: Anhydrous dioxane prevents side reactions (e.g., hydrolysis of hydrazine hydrate).
- Stoichiometric precision: Use calibrated syringes or microbalances for hydrazine hydrate (hygroscopic).
- Reaction monitoring: TLC (hexane:ethyl acetate 3:1) or in-situ IR tracks carbonyl group consumption.
Q. How can researchers leverage existing libraries of analogous compounds for SAR studies?
Cross-reference synthesized derivatives (e.g., 223-member libraries from ) with bioassay data to identify key substituents. For example:
- 3,4-Dimethoxyphenyl groups may enhance solubility via polar interactions.
- 4,5-Dimethylthiazole substituents could influence steric hindrance in target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
